molecular formula C10H10O4 B2600341 4-(3-Hydroxyoxetan-3-yl)benzoic acid CAS No. 1346608-76-1

4-(3-Hydroxyoxetan-3-yl)benzoic acid

Cat. No. B2600341
Key on ui cas rn: 1346608-76-1
M. Wt: 194.186
InChI Key: YCQNBUUXBNUQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181273B2

Procedure details

To 4-bromobenzoic acid (434 mg, 2.16 mmol) in THF (9 mL) at −78° C. was added dropwise n-butyllithium (2.84 mL of 1.6 M in hexanes, 4.54 mmol). The reaction mixture was stirred for 30 minutes, then oxetan-3-one (218 mg, 3.03 mmol) in THF (1 mL) was added dropwise. The reaction mixture was stirred for 30 minutes at −78° C. and allowed to warm to room temperature over 30 minutes. The reaction mixture was diluted with ethyl acetate (15 mL) and acidified to pH 2 with 2 N HCl. The layers were separated and the aqueous was re-extracted with ethyl acetate (15 mL). The combined organics were washed with brine solution (10 mL), dried over MgSO4 and concentrated in vacuo to give a white solid as a 1:1 mixture of 4-(3-hydroxyoxetan-3-yl)benzoic acid/benzoic acid (380 mg, 91%).
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-(3-hydroxyoxetan-3-yl)benzoic acid benzoic acid
Quantity
380 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C=CC(C(O)=O)=CC=1.C([Li])CCC.O1CC(=O)C1.Cl.[OH:22][C:23]1([C:27]2[CH:35]=[CH:34][C:30]([C:31]([OH:33])=[O:32])=[CH:29][CH:28]=2)[CH2:26][O:25][CH2:24]1.C(O)(=O)C1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[OH:22][C:23]1([C:27]2[CH:28]=[CH:29][C:30]([C:31]([OH:33])=[O:32])=[CH:34][CH:35]=2)[CH2:26][O:25][CH2:24]1 |f:4.5|

Inputs

Step One
Name
Quantity
434 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
218 mg
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
4-(3-hydroxyoxetan-3-yl)benzoic acid benzoic acid
Quantity
380 mg
Type
reactant
Smiles
OC1(COC1)C1=CC=C(C(=O)O)C=C1.C(C1=CC=CC=C1)(=O)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was re-extracted with ethyl acetate (15 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1(COC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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